Propionylpromazine hydrochloride
Overview
Description
Propionylpromazine hydrochloride is a chemical compound belonging to the phenothiazine class. It is primarily used as a tranquilizer in veterinary medicine. This compound is a derivative of promazine, modified with a propionyl group to enhance its pharmacological properties. This compound has garnered attention for its potential antibacterial properties, particularly against antibiotic-resistant bacteria such as Mycobacterium tuberculosis and Acinetobacter baumannii .
Mechanism of Action
Target of Action
Propionylpromazine hydrochloride, a variant of the phenothiazine class, primarily targets several receptors in the body . These include:
Mode of Action
This compound acts as an antagonist of its target receptors Its sedative effects are primarily due to its antihistamine effect .
Pharmacokinetics
It is known to have a protein binding of 81% , which may impact its bioavailability and distribution within the body.
Result of Action
This compound’s primary use is as a sedative due to its antihistamine effect . It has also shown potential as an antibacterial agent, particularly against tough, antibiotic-resistant bacteria such as Mycobacterium tuberculosis . It has been found to effectively curtail the proliferation of M. tuberculosis H37Rv and impede the growth of M. tuberculosis within macrophages .
Biochemical Analysis
Biochemical Properties
Propionylpromazine hydrochloride has shown potent activity against M. tuberculosis . It effectively curtails the proliferation of M. tuberculosis H37Rv
Cellular Effects
This compound has shown the capability to impede the growth of M. tuberculosis within macrophages without causing detrimental effects This indicates that it can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to act as an antagonist of dopamine 1, 2, and 4 receptors, serotonin (5-HT) receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha (1)-receptors, and histamine H1-receptors . Its main use as a sedative is due to its antihistamine effect .
Dosage Effects in Animal Models
This compound is of interest due to its illicit use at pharmacological dosage (< 1 mg/kg i.m.) in the immediate pre-slaughter period . It is used to lessen weight loss, trauma, disease, aggression, and the prevalence of pale, soft exudative (PSE) pork produced from stress-susceptible animals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propionylpromazine hydrochloride involves the reaction of promazine with propionyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of propionylpromazine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Propionylpromazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: Nucleophilic substitution reactions can occur at the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Parent amine.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Propionylpromazine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenothiazine derivatives.
Biology: Investigated for its antibacterial properties against multidrug-resistant bacteria.
Medicine: Explored for its potential use in treating infections caused by Mycobacterium tuberculosis and Acinetobacter baumannii.
Industry: Utilized in veterinary medicine as a tranquilizer for animals.
Comparison with Similar Compounds
Promazine: The parent compound, used as an antipsychotic.
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Trifluoperazine: A phenothiazine used to treat schizophrenia.
Uniqueness: Propionylpromazine hydrochloride is unique due to its propionyl group, which enhances its pharmacological properties, making it more effective as a tranquilizer and antibacterial agent compared to its parent compound, promazine .
Properties
IUPAC Name |
1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS.ClH/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20;/h5-6,8-11,14H,4,7,12-13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWVWZODBGTOIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3568-24-9 (Parent) | |
Record name | Propiopromazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045187 | |
Record name | Propionylpromazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>56.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500451 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7681-67-6 | |
Record name | Propiopromazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propionylpromazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROPIOPROMAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0BND6SD2I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Propionylpromazine hydrochloride in scientific research?
A1: While not approved for use in humans, this compound is being investigated for its tranquilizing effects in wildlife management. Specifically, it has been incorporated into formulations for use in leghold traps to mitigate self-inflicted trauma in captured animals [, ].
Q2: What analytical methods are commonly employed to study this compound?
A2: Researchers utilize various chromatographic techniques to analyze this compound. High-performance liquid chromatography (HPLC) is frequently used, often coupled with UV-Vis detection, to quantify the drug and its metabolites in various matrices like formulations and biological samples [, , , , ]. Additionally, tandem mass spectrometry (HPLC/MS) is employed for structural confirmation of the drug and its degradation products [].
Q3: What challenges are associated with the stability of this compound formulations, and how are these addressed?
A3: Studies have revealed that this compound can degrade under certain storage conditions, particularly at elevated temperatures []. This degradation, primarily through oxidation, leads to the formation of multiple degradation products. To enhance the stability of formulations, incorporating antioxidants like ascorbic acid has proven effective in preventing degradation and ensuring the long-term efficacy of the drug [].
Q4: Has the metabolism of this compound been investigated in any species?
A4: Yes, the metabolism of this compound has been studied in horses, although the drug is not approved for use in this species [, ]. Research indicates that it undergoes metabolism, with 2-(1-hydroxypropyl) promazine sulfoxide being identified as a major metabolite in horse urine [, ]. This finding is significant for equine drug testing, as it allows for the detection of this compound administration through the presence of its metabolite.
Q5: Are there any methods for extracting and analyzing this compound from complex matrices?
A5: Yes, researchers have developed a solid phase extraction (SPE) method capable of simultaneously extracting both this compound and glucocorticoids from serum samples []. This method allows for the separation and pre-concentration of these compounds, improving their detection and quantification using HPLC with UV-Vis.
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